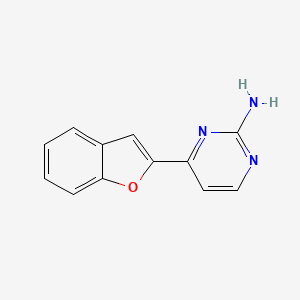

4-(1-Benzofuran-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLPAUBPNYYULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Procedure

A widely reported method for synthesizing 4-(1-Benzofuran-2-yl)pyrimidin-2-amine involves the condensation of benzofuran chalcones with guanidine hydrochloride in the presence of alcoholic potassium hydroxide (KOH). The reaction is typically carried out at room temperature with continuous stirring for 5 to 6 hours. The progress of the reaction is monitored by thin layer chromatography (TLC), using iodine vapor or UV light to detect spots.

After completion, the reaction mixture is cooled and poured into crushed ice with constant stirring. The mixture is then neutralized with 10% sodium bicarbonate (NaHCO3), precipitating the product. The precipitate is filtered, dried, and recrystallized from ethanol to obtain the final compound.

Reaction Details and Yields

| Step | Reagents and Conditions | Product | Yield (%) | Physical State & Melting Point |

|---|---|---|---|---|

| 1 | Benzofuran chalcone (1 mmol), Guanidine hydrochloride (1 mmol), alcoholic KOH, room temp, 5-6 h | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 83 | Dark brown solid, mp 168-170 °C |

This method produces the target compound in good yield (around 83%) and purity, as confirmed by spectral data (IR, 1H NMR, 13C NMR, MS).

Alternative Preparation Routes and Related Compounds

Synthesis of 2-Substituted Pyrimidines via Benzofuran Chalcones

In related research, benzofuran chalcones have been reacted with urea, thiourea, and guanidine to synthesize 2-substituted pyrimidines, including aminopyrimidines structurally related to this compound. The procedure is similar to the one described above, with reaction times of 5-6 hours at room temperature, and work-up involving ice quenching and neutralization.

Yields for these derivatives typically range from 79% to 83%, with characterization confirming the formation of the pyrimidine ring and substitution pattern.

Palladium-Catalyzed Cross-Coupling Methods (Patent Insight)

A patent (WO2004024707A2) describes processes for preparing amine-substituted benzofurans, focusing on palladium-catalyzed cross-coupling reactions involving halogenated benzofuran intermediates. The process includes:

- Halogenation of phenolic precursors using halogenating agents (e.g., iodine, bromine, N-iodoacetamide).

- Formation of halogenated benzofuran intermediates.

- Palladium-catalyzed coupling with boronic acid derivatives to introduce amine functionalities.

This multi-step approach allows for the preparation of benzofuran amine derivatives with high purity suitable for pharmaceutical applications. The process emphasizes the use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and metal halides under basic conditions.

While this method is more complex and involves multiple intermediates and purification steps, it provides a versatile route to diverse amine-substituted benzofurans, potentially including this compound or its analogs.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of benzofuran chalcones with guanidine hydrochloride | Benzofuran chalcones, guanidine hydrochloride, alcoholic KOH | Room temp, 5-6 h, stirring | ~83 | Simple, direct, good yield, suitable for lab scale |

| Palladium-catalyzed cross-coupling (patent method) | Halogenated benzofuran intermediates, boronic acids, Pd catalyst | Multiple steps, varied temps | Not specified | More complex, suitable for pharmaceutical scale-up, high purity |

Research Findings and Notes

- The condensation method is efficient for synthesizing this compound and related pyrimidine derivatives with good yields and straightforward purification.

- The reaction conditions are mild (room temperature), facilitating operational simplicity.

- Spectroscopic data (IR, NMR, MS) confirm the formation of the desired aminopyrimidine structure.

- The palladium-catalyzed method, while more involved, allows for structural diversification and is applicable in pharmaceutical manufacturing where purity and scalability are critical.

- Monitoring by TLC and recrystallization from ethanol are key steps to ensure product purity.

- Neutralization with sodium bicarbonate after reaction completion is crucial for precipitating the product and removing alkaline residues.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzofuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as intermediates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives in the presence of a base like sodium hydride in DMF.

Major Products Formed:

Oxidation: Formation of hydroxylated or ketone derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Agents: Benzofuran derivatives, including those containing pyrimidine moieties, exhibit promising antimicrobial activity .

- Case Study: Manna and Agrawal synthesized indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran and found that some exhibited good antibacterial activity, with minimum inhibitory concentrations (MICs) lower than 10 μg/mL against E. coli, P. aeruginosa, and S. aureus. This activity was comparable to sparfloxacin and norfloxacin .

- Research Findings: Gundogdu-Karaburun et al. synthesized aryl [3-(imidazol-1-yl/triazol-1-ylmethyl/methyl) benzofuran-2-yl] ketones and related compounds, evaluating their antifungal activities. Moderate activity was observed against C. glabrata and C. albicans, with ketoximes showing increased activity compared to ketones .

-

Anticancer Agents: Certain derivatives of benzofuran-pyrimidines have shown potential as anticancer agents, particularly as inhibitors of tubulin polymerization and V600EBRAF .

- Enzyme Inhibition Assay: Compounds were designed and tested for their ability to inhibit V600EBRAF. Most target compounds showed an inhibitory effect on V600EBRAF at a fixed concentration of 1 µM. Compounds with a propylamine linker between the pyrimidine ring and sulfonamide terminal generally showed higher percent inhibition compared to those with an ethylamine linker .

- Anti-inflammatory and Analgesic Agents: The condensed benzofuran with pyrimidine scaffold makes up the core structure of several biologically active compounds, notable among which are the anti-inflammatory and analgesic agents .

- Cosmetic Applications: Polymers containing benzofuran derivatives are used in cosmetic formulations for their biocompatible, safe, and eco-friendly character . They can be used in make-up, skin, and hair care products as modifiers and stabilizers .

Data Table of Key Benzofuran Derivatives and Their Applications

Additional Research

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation. The benzofuran moiety can enhance the compound’s ability to form hydrogen bonds and improve its overall binding affinity .

Comparison with Similar Compounds

Research Findings and Trends

Antimicrobial Activity : Thiophene-substituted derivatives (e.g., 6b ) show enhanced activity compared to the parent compound, likely due to increased π-π stacking with microbial enzymes.

Physicochemical Trade-offs : Bulky substituents (e.g., ) improve target affinity but may compromise pharmacokinetics.

Biological Activity

4-(1-Benzofuran-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a pyrimidine ring, which is known for its ability to interact with various biological targets. The molecular formula is CHNO, and it has shown promising characteristics in preliminary studies regarding its bioactivity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In a notable study, derivatives of this compound were synthesized and tested against the V600EBRAF mutant, a common target in melanoma treatment. Compounds derived from this scaffold exhibited IC values in the low micromolar range, indicating potent inhibitory activity against cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | IC (µM) | Cell Line |

|---|---|---|---|

| 12e | V600EBRAF | 0.49 | A375 (Melanoma) |

| 12i | V600EBRAF | 0.75 | A375 (Melanoma) |

| 12l | V600EBRAF | 0.60 | A375 (Melanoma) |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzofuran derivatives, including this compound. One study reported that related compounds demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . This suggests potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 5.00 | Broad-spectrum |

| Compound 11b | 10.00 | Gram-positive |

| Compound 11d | 15.00 | Gram-negative |

Anti-inflammatory and Antioxidant Effects

In addition to anticancer and antimicrobial activities, derivatives of the compound have shown significant anti-inflammatory and antioxidant effects. For instance, compounds derived from similar structures exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating their potential use in managing inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer progression and microbial survival:

- Enzyme Inhibition : The compound has been shown to inhibit V600EBRAF effectively, a kinase involved in cell signaling pathways that regulate cell growth and division.

- DNA Gyrase Inhibition : Related compounds have demonstrated inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication, suggesting potential as an antibiotic agent .

Case Studies

Several case studies have documented the efficacy of compounds derived from the benzofuran-pyrimidine scaffold:

- Case Study on Melanoma Treatment : A study involving the administration of synthesized derivatives showed significant tumor regression in melanoma models, correlating with their IC values against V600EBRAF .

- Antimicrobial Efficacy in Clinical Isolates : Another investigation assessed the effectiveness of these compounds against clinical isolates of resistant bacteria, demonstrating substantial inhibition comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-(1-Benzofuran-2-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of (2E)-1-(1-benzofuran-2-yl)-3-arylprop-2-en-1-one derivatives with guanidine nitrate in ethanol under reflux (2–6 hours), using aqueous NaOH as a catalyst. Reaction progress should be monitored via TLC, and yields (70–79%) can be improved by adjusting substituents on the aryl group and optimizing reflux duration .

Q. Which analytical techniques are critical for characterizing structural purity and functional groups in this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms aromatic proton environments and pyrimidine ring substitution patterns (e.g., δ 6.84 ppm for NH2 in pyrimidine analogs) .

- IR Spectroscopy : Identifies N-H stretches (~3423 cm⁻¹) and C=N/C-F bonds (1637 cm⁻¹, 1138 cm⁻¹) .

- HPLC : Validates purity (>95%) under reverse-phase conditions with C18 columns and UV detection .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Derivatives show moderate antimicrobial activity (e.g., MIC 25–50 µg/mL against S. aureus) and cytotoxic effects (IC50 10–30 µM in MCF-7 cells). Screening involves broth microdilution assays and MTT-based viability tests, with substituents like bromophenyl enhancing potency .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or aryl substitutions) influence biological activity and pharmacokinetic properties?

- Methodological Answer :

- Halogenation : Bromine at the 4-position increases lipophilicity (logP +0.5), improving membrane permeability but reducing solubility.

- Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability by resisting cytochrome P450 oxidation.

- SAR studies should pair computational docking (e.g., V600E BRAF kinase) with in vitro assays to validate target engagement .

Q. What mechanistic insights exist for its interaction with biological targets like kinases or DNA?

- Methodological Answer : Pyrimidine derivatives inhibit BRAF V600E via hydrogen bonding with Cys532 and π-π stacking in the ATP-binding pocket. Use molecular dynamics simulations (AMBER/CHARMM) to assess binding stability, complemented by kinase inhibition assays (IC50 determination) .

Q. How can contradictory data on substituent effects (e.g., conflicting activity trends) be resolved?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS regression to separate electronic (Hammett σ) vs. steric (Taft Es) contributions.

- Dose-Response Refinement : Test compounds at 8–10 concentrations to identify non-linear effects (e.g., hormesis).

- Crystallography : Resolve co-crystal structures to clarify binding modes (e.g., PDB deposition for BRAF complexes) .

Q. What strategies improve stability and reduce degradation under physiological conditions?

- Methodological Answer :

- pH Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis of the pyrimidine ring.

- Lyophilization : Increases shelf life by reducing oxidative degradation (assessed via accelerated stability testing at 40°C/75% RH) .

- Prodrug Design : Mask the amine group with acetyl or PEGylated promoieties to enhance plasma stability .

Q. How can environmental fate studies assess its adsorption and reactivity on indoor or biological surfaces?

- Methodological Answer :

- Microspectroscopic Imaging : Use ToF-SIMS or AFM-IR to map adsorption on silica or polymer surfaces.

- Oxidation Studies : Expose to ozone (50 ppb) in chamber experiments, monitoring degradation products via GC-MS .

Key Considerations for Experimental Design

- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

- Statistical Rigor : Use n ≥ 3 replicates and ANOVA with Tukey post-hoc testing (p < 0.05).

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.